
GSK866
描述
GSK866 is a selective glucocorticoid receptor agonist (SEGRA).
科学研究应用
GSK866 is a selective glucocorticoid receptor (GR) agonist being explored for its anti-inflammatory properties, particularly in the context of topical applications for skin disorders . Research has focused on this compound analogs with electrophilic warheads that could improve the clinical safety profile for long-lasting topical skin disease applications .
Scientific Research Applications
This compound Analogs and SEGRA Properties
- Modification and Evaluation : Different analogs of this compound, modified with cysteine-reactive warheads, have been assessed for their GR potency and selectivity through biochemical and cellular assays .
- Anti-Inflammatory Properties : GR- and NFκB-dependent reporter gene studies indicate that two non-steroidal this compound analogs, UAMC-1217 and UAMC-1218, possess favorable anti-inflammatory properties, with reduced GR transactivation . Conversely, UAMC-1158 and UAMC-1159 did not modulate cellular GR activity .
- GR Phosphorylation and Translocation : GR immuno-localization and S211 phospho-GR western analysis supported the above findings, demonstrating GR phosphoactivation and nuclear translocation upon treatment with this compound, UAMC-1217, or UAMC-1218, but not with UAMC-1158 or UAMC-1159 .
- Covalent Binding : Mass spectrometry confirmed covalent cysteine-dependent GR binding of UAMC-1217 and UAMC-1218 to the GR ligand-binding domain (LBD) .
Molecular Dynamics and Coregulator Interactions
- Conformational Differences : Molecular dynamics simulations and GR-LBD coregulator interaction profiling of GR-LBD bound to this compound, UAMC-1217, or UAMC-1218 suggest that subtle conformational differences may underlie their SEGRA (selective glucocorticoid receptor agonist) properties .
- Potential Therapeutic Use : UAMC-1217 and UAMC-1218 are considered promising as a novel class of covalent-binding SEGRA ligands for treating topical inflammatory skin disorders .
Covalent Binding Advantages
- Reduced Resistance Risk: Covalent drugs may pose a reduced risk for resistance development, a significant challenge in oncology and infectious diseases .
- Prolonged Therapeutic Effect: Covalently binding drugs have a negligible off-rate compared to non-covalent drugs, which could lead to a prolonged therapeutic effect .
- Lower Doses : Irreversible binding may allow for smaller drug doses to achieve therapeutic efficacy, potentially reducing systemic side effects .
Cell-Based Reporter Assays
To compare the transactivation and transrepression potencies of the synthesized this compound analogs, GRE- and NFκB-luciferase-dependent reporter gene studies were conducted in stable transfected cell lines .
Selective GR-Transactivation and NFκB-Transrepression
Experiments comparing the selective GR-transactivation and NFκB-transrepression effects of this compound, UAMC-1158, UAMC-1159, UAMC-1217, and UAMC-1218 with reference GR ligands were performed using GRE- and NFκB-dependent luciferase assays in stable transfected reporter gene cell lines .
Data Table
Compound | GR-LBD Affinity (IC50) | GR Transactivation | NFκB Transrepression | Covalent Binding |
---|---|---|---|---|
This compound | 4.6 nM | Significant | Yes | No |
UAMC-1217 | 22 nM | Reduced | Yes | Yes |
UAMC-1218 | 34 nM | Reduced | Yes | Yes |
UAMC-1158 | N/A | None | N/A | Yes |
UAMC-1159 | N/A | None | N/A | Yes |
Case Studies
While specific, detailed case studies are not provided in the search results, the research indicates the following:
- This compound analogs UAMC-1217 and UAMC-1218 show promise as treatments for topical inflammatory skin disorders due to their SEGRA properties .
- The reduced GR transactivation observed with covalent binding analogs suggests a potential for improved safety profiles compared to traditional glucocorticoids .
常见问题
Basic Research Questions
Q. What experimental approaches are used to evaluate GSK866’s effects on gene expression and protein binding?
Researchers often employ gene expression profiling (e.g., RNA sequencing) and protein interaction assays (e.g., co-immunoprecipitation) to assess this compound’s activity. For example, data matrices comparing MI (measurement index) values under different conditions (this compound, 1217, Dexamethasone) reveal gene-specific expression trends, with color gradients (blue to red) indicating low-to-high activity . Protein binding is quantified via bar graphs with error bars , such as those for NR0B1, NCOA1, and MED1, which show binding strength variations under this compound versus controls (DMSO) . Statistical significance (marked by asterisks) ensures reliability.
Q. How does this compound’s binding mode to the glucocorticoid receptor (GR) differ from other ligands like dexamethasone?
this compound binds GR via 2'-arylpyrazole interactions , forming hydrogen bonds with Asn564 (100% occupancy, 1.7 Å) and Gln570 (58% occupancy, 2.6 Å) . Unlike dexamethasone, its non-steroidal structure avoids cross-reactivity with mineralocorticoid receptors. Crystallographic data (PDB 3E7C) confirm its unique orientation toward Arg611, distinguishing it from steroidal ligands .
Q. What methodologies are recommended for validating this compound’s selectivity in vitro?
Use competitive binding assays (e.g., surface plasmon resonance) to compare this compound’s affinity for GR against off-target receptors. Pair this with gene ontology analysis of transcriptomic data to identify pathway-specific effects. For example, MI matrices in highlight genes like NR0B1 and NCOA2, which are GR-specific, minimizing false positives .
Advanced Research Questions
Q. How can structural modifications of this compound improve receptor specificity or potency?
Analog design (e.g., 1217, 1218) focuses on cysteine-reactive warheads to enhance covalent binding. Testing involves dose-response matrices (as in ) and molecular dynamics simulations to predict binding stability. For instance, 1217 shows higher MI values for MED1 than this compound, suggesting improved interaction . Validate using X-ray crystallography to confirm residue-level interactions .
Q. How should researchers address contradictions in this compound’s efficacy across experimental models?
Contradictions (e.g., variable gene expression in different cell lines) require meta-analysis of multi-omics datasets and context-dependent validation . For example, conflicting protein binding data (e.g., NCOA3 under Dex vs. This compound) may reflect cell-type-specific cofactor availability . Apply Bayesian statistical models to weigh evidence strength and identify confounding variables .
Q. What strategies optimize experimental design for studying this compound’s long-term effects?
Use time-course assays (e.g., repeated MI measurements over 24–72 hours) to track dynamic gene expression. Incorporate knockdown/knockout models (e.g., siRNA for GR) to isolate this compound-specific effects. ’s multi-condition framework (DMSO, this compound, analogs) provides a template for systematic comparisons .
Q. How can computational methods complement wet-lab studies of this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding poses, while QSAR models correlate structural features (e.g., 2'-arylpyrazole substituents) with activity. Cross-validate with crystallographic data (e.g., PDB 3E7C) and experimental MI values . Tools like PyMOL visualize hydrogen-bonding networks critical for GR activation .
Q. Methodological Considerations
- Data Interpretation : Use hierarchical clustering (e.g., in ’s MI matrices) to group genes/proteins with similar response patterns to this compound .
- Ethical Standards : Ensure reproducibility by detailing experimental protocols per guidelines in (e.g., reporting error margins, sample sizes) .
- Literature Review : Leverage Google Scholar’s advanced search (e.g., date ranges, author filters) to prioritize high-impact studies on GR ligands .
属性
分子式 |
C23H21Cl2F4N5O3 |
---|---|
分子量 |
562.3 g/mol |
IUPAC 名称 |
5-amino-N-[(2S)-2-[[(2,6-dichlorobenzoyl)-ethylamino]methyl]-3,3,3-trifluoro-2-hydroxypropyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H21Cl2F4N5O3/c1-2-33(21(36)18-16(24)4-3-5-17(18)25)12-22(37,23(27,28)29)11-31-20(35)15-10-32-34(19(15)30)14-8-6-13(26)7-9-14/h3-10,37H,2,11-12,30H2,1H3,(H,31,35)/t22-/m0/s1 |
InChI 键 |
LKQMULLPLYLIGW-QFIPXVFZSA-N |
SMILES |
CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |
手性 SMILES |
CCN(C[C@@](CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |
规范 SMILES |
CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK-866; GSK 866; GSK866 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。